molecular formula C20H24N4O B5537049 2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one

2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5537049
M. Wt: 336.4 g/mol
InChI Key: YJDOIJWZGBSJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one and related compounds involves several key steps including Claisen condensation, Michael addition, and spirocyclization. A practical and divergent synthesis approach has been developed, allowing for the introduction of various substituents at key positions of the diazaspiro[5.5]undecane skeleton, enhancing the structural diversity and potential biological activity of these compounds (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one is characterized by the presence of a diazaspiro[5.5]undecane core, which is a significant structural motif in medicinal chemistry. This core structure is known to impart significant biological activity to the compounds containing it. Studies involving Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed insights into the structural characteristics of related spiro compounds, aiding in the understanding of their chemical behavior and interaction with biological targets (Zhang et al., 2008).

Chemical Reactions and Properties

Compounds within this class participate in a variety of chemical reactions, contributing to their versatile chemical properties. For instance, the allylation reactions involving quinoxalin-2-one derivatives demonstrate the reactivity of the quinoxalinyl moiety and its utility in further chemical modifications. Such reactions not only expand the chemical diversity of these compounds but also enhance their pharmacological profile (Hamid, 2003).

Scientific Research Applications

Antihypertensive Properties

  • Research Findings : A study explored the antihypertensive properties of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. These compounds demonstrated significant activity in lowering blood pressure, primarily through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

CCR8 Antagonists

  • Potential Uses : Compounds related to 2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one were identified as CCR8 antagonists, which can be useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Versatile Biological Activity

  • Overview : A review highlighted the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, indicating their potential for treating obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).

Synthesis of Nitrogen-Containing Spiro Heterocycles

  • Methodology : An efficient synthesis method for 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and related compounds was developed. These findings could be important for the production of new drugs and materials (Aggarwal et al., 2014).

Antinociceptive Effects

  • Study Results : The compound LXM-10, a derivative of 2,9-diazaspiro[5.5]undecan-3-one, demonstrated significant antinociceptive effects in mice, suggesting potential use in pain management (Yue et al., 2007).

Solid-Phase Synthesis Applications

  • Advancements : Research on microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, including 2,9-diazaspiro[5.5]undecanes, has shown promise in streamlining the production of these compounds for various applications (Macleod et al., 2006).

Potential Antiviral Properties

  • Insights : A novel synthesis method for acyclonucleosides involving the allylation of a related quinoxalinone compound indicated potential applications in antiviral therapies (Hamid, 2003).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the sources, it is noted that some quinoxaline derivatives have exhibited antiproliferative activities . They have been found to inhibit the growth of certain cancer cells, with some compounds increasing caspase 3 activity, leading to the programmed cell death of cancer cells .

Future Directions

The future directions for this compound and others in its class could involve further exploration of their antiproliferative activities and potential applications in cancer treatment . More research is needed to fully understand their mechanisms of action and to assess their safety and efficacy in clinical settings.

properties

IUPAC Name

2-prop-2-enyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-2-11-24-15-20(8-7-19(24)25)9-12-23(13-10-20)18-14-21-16-5-3-4-6-17(16)22-18/h2-6,14H,1,7-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDOIJWZGBSJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2(CCC1=O)CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one

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